5-{[4-(3-chlorophenyl)piperazin-1-yl](2-fluorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a structurally complex heterocyclic molecule featuring a triazolo-thiazole core fused with furan, fluorophenyl, and chlorophenyl-piperazine moieties. The presence of halogenated aryl groups (fluorine and chlorine) and a piperazine linker suggests possible applications in central nervous system (CNS) therapeutics or antimicrobial agents, though specific pharmacological data for this compound remain undisclosed in the provided evidence.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN5O2S/c26-16-5-3-6-17(15-16)30-10-12-31(13-11-30)21(18-7-1-2-8-19(18)27)22-24(33)32-25(35-22)28-23(29-32)20-9-4-14-34-20/h1-9,14-15,21,33H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOJPYQEWZCZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperazine Derivative: This step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.
Introduction of the Fluorophenyl Group: The intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base to introduce the 2-fluorophenyl group.
Cyclization to Form the Triazole and Thiazole Rings: The final steps involve cyclization reactions to form the triazole and thiazole rings, often using reagents such as hydrazine and sulfur sources under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dehalogenated products.
Scientific Research Applications
5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its complex structure and potential biological activities.
Pharmacology: Studies may focus on its interactions with various biological targets, including receptors and enzymes.
Biology: The compound could be used in studies related to cell signaling pathways and molecular mechanisms of action.
Mechanism of Action
The mechanism of action of 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific context of its use.
Comparison with Similar Compounds
Key Compounds :
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Key Observations :
- Halogen position (ortho, meta, para) significantly influences molecular planarity and crystal packing. For example, para-substituted compounds (4 and 5) form isostructural crystals with minor adjustments for Cl/F substitution , whereas meta- or ortho-substituted analogs (e.g., target compound and ) likely exhibit distinct conformational flexibility.
- Piperazine-linked fluorophenyl groups (as in the target compound and ) may enhance solubility compared to purely hydrocarbon-linked systems .
Triazolo-Thiadiazole and Pyrazole Derivatives
Key Compounds :
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
Key Observations :
- The triazolo-thiazole core in the target compound differs from triazolo-thiadiazole systems in sulfur positioning, which may alter electron distribution and bioactivity.
- Methoxy groups (in ) enhance metabolic stability compared to halogens but reduce electrophilicity .
Fluorophenyl Triazole-Thiol Derivatives
Key Compounds :
5-(2-/3-Fluorophenyl)-4-((aryl)yliden)amino-1,2,4-triazole-3-thiols
Key Observations :
- Fluorophenyl groups improve membrane permeability but may increase hydrophobicity. Piperazine in the target compound could counterbalance this via basicity .
Biological Activity
The compound 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol , referred to as "Compound A," is a complex organic molecule characterized by a triazole-thiazole core structure. This compound features multiple functional groups including a piperazine moiety with a 3-chlorophenyl group and a 2-fluorophenyl group, along with a furan ring. Such structural diversity suggests potential for varied biological activities and applications in medicinal chemistry.
Structural Analysis
The structural features of Compound A can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Core Structure | Triazole-thiazole |
| Piperazine Moiety | Substituted with 3-chlorophenyl and 2-fluorophenyl groups |
| Furan Ring | Electron-rich, reactive towards electrophiles |
This unique combination of pharmacologically relevant moieties may confer distinct biological properties not observed in simpler analogs.
Structure-Activity Relationship (SAR)
The SAR studies of similar compounds reveal that modifications on the piperazine and triazole rings significantly influence biological activity. For example:
- Piperazine Derivatives : Variations in substituents on the piperazine ring have been shown to enhance binding affinity to serotonin receptors, leading to increased antidepressant efficacy .
- Triazole Derivatives : Modifications on the triazole core can lead to enhanced antifungal activity. A recent study highlighted the effectiveness of specific substitutions in improving the potency against fungal strains .
In Vitro and In Vivo Studies
Although direct studies on Compound A are lacking, related compounds have undergone extensive testing:
- In Vitro Studies : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and CaCo-2) with IC50 values ranging from 10 μM to 50 μM .
- In Vivo Studies : Animal models have shown that triazole derivatives can effectively reduce tumor growth and metastasis when administered at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
